molecular formula C17H20N4O5S B2870579 methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate CAS No. 1448063-04-4

methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate

Cat. No.: B2870579
CAS No.: 1448063-04-4
M. Wt: 392.43
InChI Key: OOGQLLLURBQHOQ-UHFFFAOYSA-N
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Description

Methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate is a synthetic organic compound featuring a triazole-sulfonyl-piperidine core linked to a benzoate ester group. Its structure combines a sulfonamide-functionalized piperidine ring with a 1,2,4-triazole heterocycle and a methyl ester moiety.

Properties

IUPAC Name

methyl 4-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O5S/c1-20-11-18-19-17(20)27(24,25)14-7-9-21(10-8-14)15(22)12-3-5-13(6-4-12)16(23)26-2/h3-6,11,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOGQLLLURBQHOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Esterification of 4-Carboxybenzoic Acid

The benzoate ester is synthesized via acid-catalyzed esterification.

  • Procedure : 4-Carboxybenzoic acid is refluxed with methanol in the presence of concentrated sulfuric acid (1:10 molar ratio) for 6–8 hours.
  • Yield : 80–90%.
  • Mechanism : Protonation of the carboxylic acid enhances electrophilicity, facilitating nucleophilic attack by methanol.

Preparation of 4-Methyl-4H-1,2,4-Triazole-3-Sulfonyl Chloride

Synthesis of 4-Methyl-4H-1,2,4-Triazole-3-Thiol

The triazolethione precursor is synthesized via cyclization of thiosemicarbazides.

  • Procedure :
    • Hydrazinolysis of ethyl benzoate derivatives yields hydrazides.
    • Reaction with carbon disulfide (CS₂) in basic media forms hydrazinecarbodithioates.
    • Cyclization under acidic or basic conditions generates 1,2,4-triazole-3-thiones.
  • Example : 4-Amino-5-aryl-1,2,4-triazole-3-thiones are obtained in 52–88% yield via alkaline cyclization.

Oxidation to Sulfonyl Chloride

The thiol group is oxidized to a sulfonyl chloride.

  • Procedure :
    • Treat triazolethione with chlorine gas in methylene chloride/water at 0–5°C.
    • Alternative oxidants: Hydrogen peroxide in acetic acid or SOCl₂/PCl₅.
  • Yield : 75–85%.

Functionalization of Piperidine at the 4-Position

Synthesis of 4-Hydroxypiperidine Tosylate

The piperidine ring is activated for nucleophilic substitution.

  • Procedure :
    • 4-Hydroxypiperidine is treated with tosyl chloride (TsCl) in pyridine at 0°C.
    • Stir for 12 hours to form 4-tosyloxypiperidine.
  • Yield : 70–80%.

Nucleophilic Substitution with Triazole Sulfinate

The tosylate is displaced by a sulfinate nucleophile.

  • Procedure :
    • Generate sodium triazole-sulfinate by reducing triazole-sulfonyl chloride with Na₂SO₃.
    • React 4-tosyloxypiperidine with sodium triazole-sulfinate in DMF at 80°C for 24 hours.
  • Yield : 60–70%.

Amide Bond Formation

Activation of Methyl 4-Carboxybenzoate

The benzoate is converted to an acid chloride.

  • Procedure :
    • Reflux methyl 4-carboxybenzoate with thionyl chloride (SOCl₂) for 3 hours.
    • Remove excess SOCl₂ under vacuum.

Coupling with 4-Sulfonylpiperidine

The acid chloride reacts with 4-sulfonylpiperidine.

  • Procedure :
    • Combine equimolar acid chloride and 4-sulfonylpiperidine in dry dichloromethane.
    • Add triethylamine (TEA) as a base and stir at room temperature for 12 hours.
  • Yield : 65–75%.

Optimization and Challenges

Microwave-Assisted Synthesis

Microwave irradiation enhances reaction efficiency for triazole formation:

  • Conditions : 150 W, 100°C, 15 minutes.
  • Advantages : 20–30% higher yield compared to conventional methods.

Competing Side Reactions

  • Sulfonation Over-Oxidation : Controlled stoichiometry of Cl₂ prevents sulfonic acid formation.
  • Amide Hydrolysis : Anhydrous conditions and low temperatures mitigate ester degradation.

Mechanism of Action

The compound exerts its effects primarily through interactions with biological macromolecules. The triazole ring can bind to metal ions, affecting enzyme activity. The sulfonyl group can form strong hydrogen bonds, influencing protein structure and function. The piperidine ring can interact with receptors or enzymes, modulating their activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs include ethyl benzoate derivatives with variations in substituents and linkers (e.g., pyridazine, isoxazole, or phenethyl groups) . Below is a detailed analysis of key similarities and differences:

Core Structural Features

Feature Target Compound Analog Compounds (e.g., I-6230, I-6273)
Ester Group Methyl benzoate Ethyl benzoate
Central Linker Piperidine-1-carbonyl Phenethylamino/phenethylthio/phenethoxy
Heterocyclic Substituent 4-Methyl-4H-1,2,4-triazol-3-yl sulfonyl Pyridazin-3-yl, methylisoxazol-5-yl, or 3-methylisoxazol-5-yl
  • Linker : The piperidine-carbony group introduces rigidity and a tertiary amine, contrasting with the flexible phenethyl linkers in analogs. This could influence binding affinity in enzyme pockets.
  • Heterocycle: The 4-methyltriazole-sulfonyl group is distinct from pyridazine or isoxazole moieties in analogs. Triazoles are known for hydrogen-bonding capabilities, which may enhance target interactions compared to pyridazine’s aromatic stacking .

Functional Implications

  • Bioavailability : The methyl ester may undergo slower hydrolysis than ethyl esters, prolonging systemic exposure. Piperidine’s basic nitrogen could improve solubility in acidic environments (e.g., stomach), unlike neutral phenethyl linkers .
  • Target Selectivity : The triazole-sulfonyl group’s electron-withdrawing properties may modulate enzyme inhibition differently than pyridazine or isoxazole substituents. For example, sulfonamides often exhibit stronger binding to carbonic anhydrases or proteases .

Data Table: Structural and Functional Comparison

Compound ID/Name Molecular Formula Key Substituents Potential Applications
Target Compound C₁₇H₂₀N₄O₅S Methyl ester, triazole-sulfonyl-piperidine Protease/kinase inhibition (hypothetical)
I-6230 C₂₂H₂₄N₄O₂ Ethyl ester, pyridazin-3-yl-phenethylamino Antihypertensive, receptor modulation
I-6273 C₂₂H₂₃N₃O₃ Ethyl ester, methylisoxazol-5-yl-phenethylamino Anti-inflammatory, COX inhibition
I-6373 C₂₂H₂₂N₂O₃S Ethyl ester, 3-methylisoxazol-5-yl-phenethylthio Antioxidant, redox signaling modulation

Research Findings and Limitations

  • Structural Insights : X-ray crystallography or computational modeling (e.g., using SHELX or ORTEP-III ) could clarify conformational preferences, but such data are absent in the provided evidence.
  • Activity Gaps : While analogs like I-6230 and I-6273 show documented biological activities (e.g., receptor antagonism), the target compound’s efficacy remains unverified. Its triazole-sulfonyl group may improve target engagement but requires empirical validation.
  • Synthetic Feasibility : The piperidine-triazole linkage may introduce steric hindrance, complicating synthesis compared to phenethyl-based analogs .

Biological Activity

Methyl 4-(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidine-1-carbonyl)benzoate is a complex organic compound featuring a triazole moiety, which has garnered attention for its potential biological activities. This article explores the compound's biological activity, synthesizing data from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N4O4SC_{18}H_{22}N_4O_4S with a molecular weight of approximately 398.45 g/mol. The structure includes a benzoate group, a piperidine ring, and a sulfonyl-substituted triazole, suggesting diverse pharmacological properties.

Biological Activity Overview

The biological activities of this compound can be categorized into several key areas:

1. Antimicrobial Activity
Research indicates that compounds containing triazole and piperidine structures often exhibit significant antimicrobial properties. For instance, derivatives similar to the target compound have shown potent activity against various bacterial strains, with some exhibiting minimum inhibitory concentrations (MICs) in the low micromolar range .

2. Enzyme Inhibition
Studies have highlighted the potential of triazole derivatives as enzyme inhibitors. Specifically, compounds with similar structures have demonstrated inhibitory effects on acetylcholinesterase (AChE) and urease enzymes . The inhibition of AChE is particularly relevant for treating neurodegenerative diseases such as Alzheimer's.

3. Anticancer Potential
Several studies have reported that triazole-containing compounds exhibit anticancer properties. For example, related triazole derivatives have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell proliferation.

Case Study 1: Antimicrobial Evaluation

A study synthesized a series of piperidine derivatives and evaluated their antimicrobial activity against common pathogens. The results indicated that specific derivatives exhibited IC50 values as low as 2.14 µM against certain bacterial strains, showcasing their potential as effective antimicrobial agents .

Case Study 2: Enzyme Inhibition

In another investigation focusing on urease inhibition, compounds structurally related to this compound were tested and found to inhibit urease with IC50 values significantly lower than standard reference drugs . This suggests a promising avenue for treating conditions like urinary tract infections.

Data Table: Biological Activities of Related Compounds

Compound NameActivity TypeIC50 (µM)Reference
Compound AAntimicrobial2.14
Compound BAChE Inhibition0.63
Compound CUrease Inhibition1.13
Compound DCytotoxicity21.1

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